Nta-fitc

Beschreibung

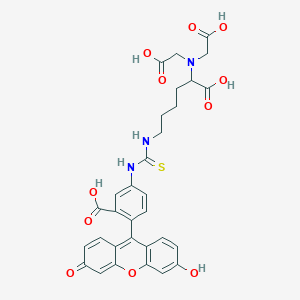

NTA-FITC is a bifunctional compound combining nitrilotriacetic acid (NTA), a metal-chelating agent, with fluorescein isothiocyanate (FITC), a fluorescent dye. NTA binds transition metals (e.g., Ni²⁺, Co²⁺) via its tridentate carboxylate groups, enabling applications in protein purification, biosensors, and fluorescence microscopy . FITC provides a fluorescent signal (excitation/emission: 495/519 nm), making this compound valuable for tracking metal-binding interactions in real time .

The compound is synthesized by conjugating FITC to NTA via an isothiocyanate-amine reaction. Structural validation typically involves nuclear magnetic resonance (NMR) and mass spectrometry (MS) to confirm purity and metal-binding capacity . Its moderate binding strength (log K ~10–12 for Ni²⁺) balances specificity and reversibility, distinguishing it from stronger chelators like EDTA .

Eigenschaften

Molekularformel |

C31H29N3O11S |

|---|---|

Molekulargewicht |

651.6 g/mol |

IUPAC-Name |

5-[[5-[bis(carboxymethyl)amino]-5-carboxypentyl]carbamothioylamino]-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid |

InChI |

InChI=1S/C31H29N3O11S/c35-17-5-8-20-24(12-17)45-25-13-18(36)6-9-21(25)28(20)19-7-4-16(11-22(19)29(41)42)33-31(46)32-10-2-1-3-23(30(43)44)34(14-26(37)38)15-27(39)40/h4-9,11-13,23,35H,1-3,10,14-15H2,(H,37,38)(H,39,40)(H,41,42)(H,43,44)(H2,32,33,46) |

InChI-Schlüssel |

IFLIYYOLIRSPCH-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=C(C=C1NC(=S)NCCCCC(C(=O)O)N(CC(=O)O)CC(=O)O)C(=O)O)C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von NTA-FITC beinhaltet die Konjugation von Nitrilotriessigsäure an Fluoresceinisothiocyanat. Der Prozess beginnt typischerweise mit der Aktivierung von Nitrilotriessigsäure unter Verwendung eines Kupplungsgases wie N-Hydroxysuccinimid (NHS) und eines Carbodiimids wie N,N'-Dicyclohexylcarbodiimid (DCC). Diese aktivierte Nitrilotriessigsäure wird dann unter milden Bedingungen mit Fluoresceinisothiocyanat in einem geeigneten Lösungsmittel wie Dimethylformamid (DMF) umgesetzt, um das this compound-Konjugat zu bilden .

Industrielle Produktionsverfahren

In einem industriellen Umfeld kann die Produktion von this compound die großtechnische Synthese unter Verwendung von automatisierten Reaktoren und Reinigungssystemen umfassen. Der Prozess würde die gleichen grundlegenden Schritte wie die Laborsynthese umfassen, aber auf die Verarbeitung größerer Mengen an Reagenzien und Produkten skaliert. Die Reinigung des Endprodukts erfolgt typischerweise durch Chromatographietechniken wie Hochleistungsflüssigchromatographie (HPLC), um eine hohe Reinheit und Ausbeute zu gewährleisten .

Analyse Chemischer Reaktionen

Arten von Reaktionen

NTA-FITC durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Chelatbildung: Die Nitrilotriessigsäureeinheit bindet an Metallionen wie Nickel, Kupfer und Eisen.

Substitution: Die Isothiocyanatgruppe von Fluoresceinisothiocyanat reagiert mit primären Aminen unter Bildung stabiler Thioharnstoffbindungen.

Häufige Reagenzien und Bedingungen

Chelatbildung: Metallionen (z. B. Nickelchlorid, Kupfersulfat) in wässrigen Lösungen.

Substitution: Primäre Amine (z. B. Lysinreste in Proteinen) in gepufferten Lösungen bei neutralem pH-Wert.

Hauptprodukte, die gebildet werden

Chelatbildung: Metall-Nitrilotriessigsäurekomplexe.

Substitution: Fluoreszenzmarkierte Proteine oder Peptide.

Wissenschaftliche Forschungsanwendungen

Protein Labeling and Detection

NTA-FITC as a Labeling Agent

this compound is commonly used for the labeling of histidine-tagged proteins. The affinity of NTA for nickel ions allows for the specific binding of histidine residues in proteins, facilitating their detection and purification. This method has been enhanced by employing tandem affinity purification tags to improve labeling efficiency and reduce background fluorescence, thus enabling more accurate fluorescence-based assays .

Case Study: Enhanced Protein Labeling

A study demonstrated a modified method for efficiently labeling proteins with this compound, which resulted in significantly lower precipitation and degradation rates compared to traditional methods. This technique is particularly valuable in spectroscopic studies where precise quantification of protein interactions is essential .

Drug Delivery Systems

Nanoparticle Formulations

this compound is also incorporated into nanoparticle formulations for targeted drug delivery. By conjugating NTA to nanoparticles, researchers can create systems that specifically bind to histidine-tagged therapeutic agents, enhancing the efficacy of drug delivery while minimizing off-target effects. These formulations have shown promise in immunotherapy and vaccine development by improving the stability and retention of therapeutic proteins in vivo .

Table 1: Applications of this compound in Drug Delivery

| Application | Description |

|---|---|

| Targeted Drug Delivery | Enhances specificity of drug delivery systems through histidine-tagged agents |

| Immunotherapy | Utilizes NTA-modified nanoparticles for targeted immune responses |

| Vaccine Development | Formulates vaccines with improved stability and efficacy |

Imaging Techniques

Fluorescence Imaging

The fluorescent properties of FITC make this compound an excellent candidate for imaging applications. It is utilized in live-cell imaging to track cellular processes and dynamics. This compound conjugated nanoparticles have been shown to penetrate various cell types effectively, allowing for real-time monitoring of cellular behavior without significant cytotoxicity .

Case Study: Live Cell Tracking

A recent study introduced FITC-conjugated silica nanoparticles modified with carboxymethylsilanetriol disodium salt. These nanoparticles exhibited high biocompatibility and were able to maintain fluorescence signals for over 72 hours in live cell cultures, demonstrating their potential as effective cell trackers .

Biosensing Applications

Fluorescent Biosensors

this compound can be employed in biosensing applications where the detection of specific biomolecules is required. The binding affinity between NTA and histidine-tagged proteins can be harnessed to develop sensitive biosensors capable of detecting low concentrations of target analytes based on changes in fluorescence intensity.

Table 2: Summary of Biosensing Applications Using this compound

| Application | Mechanism |

|---|---|

| Protein Detection | Utilizes fluorescence changes upon binding with histidine-tagged proteins |

| Environmental Monitoring | Detects pollutants or biomolecules through specific binding interactions |

Wirkmechanismus

The mechanism of action of NTA-FITC involves the specific binding of the nitrilotriacetic acid moiety to metal ions, which facilitates the attachment of the compound to histidine-tagged proteins. The fluorescein isothiocyanate moiety provides a fluorescent signal that can be detected using various imaging and analytical techniques. This dual functionality allows this compound to be used as a versatile tool in biochemical assays and molecular biology studies .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

NTA-FITC is compared below with two structurally and functionally analogous compounds: EDTA-FITC and DTPA-FITC .

Structural and Functional Similarities

Key Differences

Metal Binding Strength: EDTA-FITC and DTPA-FITC exhibit higher metal affinity due to their multidentate structures, making them suitable for stringent metal sequestration. However, this limits reversibility in dynamic systems . this compound’s lower affinity allows controlled release in microscopy, reducing background noise in live-cell imaging .

pH Sensitivity :

- EDTA-FITC operates across a broader pH range, but this compound’s narrower stability (pH 6.0–8.5) aligns with physiological conditions, minimizing off-target binding .

Fluorescence Efficiency :

- This compound’s quantum yield (0.85) surpasses EDTA-FITC (0.82) and DTPA-FITC (0.78), enhancing signal clarity in low-concentration assays .

Biologische Aktivität

Nta-FITC (Nitrilotriacetic acid fluorescein isothiocyanate) is a compound that has garnered attention in the field of molecular biology for its ability to label proteins and facilitate various analytical techniques. This article delves into the biological activity of this compound, exploring its applications, mechanisms, and relevant research findings.

Overview of this compound

This compound is a derivative of nitrilotriacetic acid (NTA) that is conjugated with fluorescein, a fluorescent dye. This compound is primarily utilized for labeling histidine-tagged proteins in biochemical assays. The NTA moiety binds specifically to nickel ions, which can be immobilized on solid supports, allowing for the purification and detection of His-tagged proteins.

The biological activity of this compound is largely attributed to its ability to form complexes with metal ions and proteins. The binding mechanism involves:

- Metal Coordination : The NTA group coordinates with nickel ions, facilitating the capture of histidine-tagged proteins.

- Fluorescence Emission : Upon excitation, fluorescein emits light, enabling visualization of labeled proteins under fluorescence microscopy or flow cytometry.

Applications in Research

This compound has diverse applications in biological research:

- Protein Purification : It is widely used in affinity chromatography to purify His-tagged recombinant proteins.

- Fluorescence Imaging : Researchers utilize this compound for visualizing protein localization and interactions in live cells.

- Flow Cytometry : The compound aids in quantifying protein expression levels and analyzing cellular populations.

Research Findings and Case Studies

Numerous studies have demonstrated the efficacy of this compound in various biological contexts. Below are key findings from recent research:

Table 1: Key Research Findings on this compound

Case Study: Application in Extracellular Vesicle Analysis

A significant study investigated the role of this compound in analyzing extracellular vesicles (EVs). Researchers employed NTA combined with fluorescence detection to monitor EV release from human umbilical vein endothelial cells (HUVECs). The study found that conditioning time significantly influenced EV release dynamics:

- 24-hour Conditioning : Predominantly small EVs were released.

- 48-hour Conditioning : A shift towards larger vesicle release was observed.

The results underscored the utility of this compound in elucidating cellular processes and optimizing conditions for EV production .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.